

# Vamagloxistat (BBP-711): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vamagloxistat (BBP-711) is an investigational, orally administered small molecule inhibitor of glycolate oxidase (GO) in development by Cantero Therapeutics, a subsidiary of BridgeBio Pharma. It is being evaluated for the treatment of Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stones, conditions characterized by the overproduction of oxalate. By targeting GO, Vamagloxistat aims to reduce the metabolic production of glyoxylate, a direct precursor to oxalate, thereby mitigating the pathophysiology of these diseases. This technical guide provides a comprehensive timeline of Vamagloxistat's discovery and development, details its mechanism of action, and summarizes key preclinical and clinical data.

# **Discovery and Preclinical Development**

While a specific discovery date for **Vamagloxistat** has not been publicly disclosed, its development emerged from an iterative synthesis and structure-activity relationship (SAR) study of over 50 inhibitors of glycolate oxidase. This process identified **Vamagloxistat** as a potent and selective candidate with drug-like properties suitable for clinical development.

## **Preclinical Efficacy**

**Vamagloxistat** demonstrated significant promise in preclinical studies, which included in vitro enzymatic assays, cell-based models, and in vivo studies using a mouse model of Primary



Hyperoxaluria Type 1.

In Vitro Studies: **Vamagloxistat** has shown potent inhibition of glycolate oxidase from multiple species. Key findings include its strong binding affinity to the human form of the enzyme.

Table 1: In Vitro Activity of Vamagloxistat

| Parameter | Species   | Value   |
|-----------|-----------|---------|
| IC50      | Human     | 15.4 nM |
| Rat       | 22.4 nM   |         |
| Mouse     | 149 nM    | _       |
| KD        | Human GO1 | 6.31 nM |
| Rat GO2   | 12.8 nM   |         |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

In cell-based assays using primary hepatocytes from a hyperoxaluric mouse model (Agxt-/-), **Vamagloxistat** demonstrated a concentration-dependent inhibition of oxalate production.

Table 2: Inhibition of Oxalate Production in Agxt-/- Hepatocytes

| Time Point | IC50    |
|------------|---------|
| 24 hours   | 24.2 nM |
| 48 hours   | 42.9 nM |

In Vivo Studies: The efficacy of **Vamagloxistat** was evaluated in an Agxt-/- mouse model, which mimics the genetic defect in PH1. Oral administration of **Vamagloxistat** led to a significant reduction in urinary oxalate levels.

Table 3: In Vivo Efficacy of Vamagloxistat in Agxt-/- Mice



| Dose    | Duration | Maximum<br>Reduction in<br>Urinary Oxalate | Maximum<br>Inhibition of GO<br>Activity |
|---------|----------|--------------------------------------------|-----------------------------------------|
| 7 mg/kg | 5 days   | 60%                                        | >88%                                    |

## **Experimental Protocols**

In Vitro Enzyme Inhibition Assay: The inhibitory activity of **Vamagloxistat** on glycolate oxidase was determined by measuring the conversion of glycolate to oxalate using purified human, mouse, and rat HAOX1 enzymes. The reaction progress was monitored, and the IC50 values were calculated from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Affinity: The direct binding of **Vamagloxistat** to immobilized purified human glycolate oxidase (hGO) was assessed using SPR. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (**Vamagloxistat**) flows over it, allowing for the determination of the dissociation constant (KD).

In Vivo Efficacy Study in Agxt-/- Mouse Model:

- Animal Model:Agxt-/- mice, which lack the alanine-glyoxylate aminotransferase enzyme, were used as a model for PH1.
- Dosing: Vamagloxistat was administered to the mice via oral gavage at various doses.
- Sample Collection: Urine samples were collected from the mice over a specified period to measure oxalate levels.
- Analysis: Urinary oxalate concentration was quantified to determine the extent of reduction following treatment with Vamagloxistat.

## **Clinical Development**

BridgeBio Pharma has advanced **Vamagloxistat** into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

### **Phase 1 Clinical Trial**



A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose study (NCT04876924) was conducted in 92 healthy adult volunteers. The trial was initiated on April 29, 2021, and was completed on February 27, 2022.

#### Key Findings:

- Safety and Tolerability: Vamagloxistat was well-tolerated at single doses ranging from 40 to 3,000 mg and multiple doses from 75 to 1000 mg. Treatment-emergent adverse events were infrequent and of mild to moderate severity.[1]
- Pharmacokinetics: The drug was rapidly absorbed, with a time to maximum concentration of approximately 2.5 hours and an elimination half-life of about 26 hours, supporting the potential for once-daily dosing.[1]
- Pharmacodynamics: Vamagloxistat demonstrated a rapid and clinically meaningful increase
  in plasma glycolate levels, 10-15 times above baseline, indicating successful target
  engagement and inhibition of glycolate oxidase.[1] PK-PD modeling predicted that nearcomplete inhibition (>95%) of GO could be sustained throughout the dosing period.[1]

Table 4: Phase 1 Clinical Trial (NCT04876924) Summary

| Parameter              | Details                                                            |
|------------------------|--------------------------------------------------------------------|
| ClinicalTrials.gov ID  | NCT04876924                                                        |
| Phase                  | 1                                                                  |
| Study Design           | Randomized, Double-Blinded, Placebo-<br>Controlled, Ascending Dose |
| Number of Participants | 92                                                                 |
| Status                 | Completed                                                          |
| Start Date             | April 29, 2021                                                     |
| Completion Date        | February 27, 2022                                                  |

## Planned Phase 2/3 Clinical Trial



Following the positive results from the Phase 1 study, BridgeBio announced its intention to initiate a pivotal Phase 2/3 clinical trial of **Vamagloxistat** in patients with Primary Hyperoxaluria Type 1 by the end of 2022.[2] A Phase 2 proof-of-concept study in adult recurrent kidney stone formers was also planned to commence around the same time.[2]

The proposed design for the Phase 2/3 trial in PH1 is a two-part study:

- Part A: A dose-finding portion to determine a safe and effective dose.
- Part B: A randomized, placebo-controlled segment to evaluate the efficacy of the selected dose.[2]

The primary endpoint is expected to be the change from baseline in 24-hour urinary oxalate excretion.[2] As of the latest available information, the commencement and current status of these trials have not been publicly updated.

# **Mechanism of Action and Signaling Pathway**

Vamagloxistat's therapeutic approach is based on substrate reduction therapy. In Primary Hyperoxaluria Type 1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate. Vamagloxistat inhibits glycolate oxidase (GO), the enzyme responsible for converting glycolate to glyoxylate. By blocking this step, Vamagloxistat reduces the amount of glyoxylate available for conversion to oxalate, thus lowering overall oxalate production.



Click to download full resolution via product page

Vamagloxistat's Mechanism of Action.



# **Development Timeline**



Click to download full resolution via product page



#### Vamagloxistat Development Timeline.

#### Conclusion

Vamagloxistat represents a promising oral therapeutic candidate for the treatment of Primary Hyperoxaluria Type 1 and recurrent kidney stones. Its targeted mechanism of action, potent preclinical efficacy, and favorable safety and pharmacokinetic profile in Phase 1 clinical studies provide a strong rationale for its continued development. The planned Phase 2/3 clinical trial will be crucial in determining its efficacy and safety in the patient population and its potential to address a significant unmet medical need. Further updates on the progress of the clinical development program are anticipated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- To cite this document: BenchChem. [Vamagloxistat (BBP-711): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136464#vamagloxistat-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com